molecular formula C10H18N4O3 B8707774 3-Azido-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

3-Azido-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8707774
M. Wt: 242.28 g/mol
InChI Key: KWVWELPTVBBQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090632B2

Procedure details

A solution of 3-azido-4-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.25 g, 1.06 mmol) in EtOH (20 mL) was hydrogenated in an H-Cube reactor (1 mL/min flow, 30 mm Pd/C 10% cartridge, full H2 mode, 50° C.). The solvent was evaporated in vacuo to yield 3-amino-4-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.23 g, 100% yield) that was used in the next step without further purification. C10H20N2O3 LCMS: Rt 0.58, m/z 217 [M+H]+ (using method, LC-MS Method 6).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH:10]([N:15]=[N+]=[N-])[CH2:9]1)=[O:7])([CH3:4])[CH3:3]>CCO.[Pd]>[CH3:4][C:2]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH:10]([NH2:15])[CH2:9]1)=[O:7])([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CC(C(CC1)O)N=[N+]=[N-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CC(C(CC1)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09090632B2

Procedure details

A solution of 3-azido-4-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.25 g, 1.06 mmol) in EtOH (20 mL) was hydrogenated in an H-Cube reactor (1 mL/min flow, 30 mm Pd/C 10% cartridge, full H2 mode, 50° C.). The solvent was evaporated in vacuo to yield 3-amino-4-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.23 g, 100% yield) that was used in the next step without further purification. C10H20N2O3 LCMS: Rt 0.58, m/z 217 [M+H]+ (using method, LC-MS Method 6).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH:10]([N:15]=[N+]=[N-])[CH2:9]1)=[O:7])([CH3:4])[CH3:3]>CCO.[Pd]>[CH3:4][C:2]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH:10]([NH2:15])[CH2:9]1)=[O:7])([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CC(C(CC1)O)N=[N+]=[N-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CC(C(CC1)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.